Rapamycin, 41-O-demethyl-

Beschreibung

Contextualization within the Macrolide Immunosuppressant Class

41-O-demethylrapamycin belongs to the macrolide class of compounds, which are characterized by a large macrocyclic lactone ring. mdpi.com Specifically, it is a derivative of sirolimus, placing it within the sub-class of macrolide immunosuppressants. nih.gov This group of compounds is renowned for its potent effects on the immune system, primarily by inhibiting the proliferation of T- and B-lymphocytes. europa.euwikipedia.org

Macrolide immunosuppressants like sirolimus and its structurally related counterpart, tacrolimus, exert their effects by binding to specific intracellular proteins known as immunophilins. mdpi.comeuropa.eu In the case of sirolimus and by extension, 41-O-demethylrapamycin, the target is the FK506-binding protein-12 (FKBP12). drugbank.com This complex then inhibits the mammalian target of rapamycin (B549165) (mTOR), a crucial kinase involved in cell growth, proliferation, and survival. drugbank.compharmgkb.org This mechanism of action distinguishes them from other immunosuppressants like cyclosporine, which targets calcineurin. mdpi.comeuropa.eu

Genesis of 41-O-demethylrapamycin as a Metabolite of Sirolimus (Rapamycin)

41-O-demethylrapamycin is a primary product of the metabolism of sirolimus in the human body. drugbank.comnih.gov The biotransformation of sirolimus is extensive and occurs mainly in the liver and the intestinal wall, mediated primarily by the cytochrome P450 3A4 (CYP3A4) and CYP3A5 enzymes. pharmgkb.orgnih.govpharmgkb.org This process involves O-demethylation and hydroxylation, leading to the formation of several metabolites. drugbank.com

Among these, 41-O-demethylrapamycin is a major demethylated metabolite. nih.govfda.gov Its formation is a result of the removal of a methyl group from the 41-O position of the sirolimus molecule. fda.gov Research has shown that 41-O-demethylrapamycin, along with other hydroxylated metabolites, constitutes a significant portion of the metabolic products found in the blood following sirolimus administration. nih.govresearchgate.net

While numerous metabolites of sirolimus have been identified, 41-O-demethylrapamycin is of particular interest due to its retained, albeit reduced, immunosuppressive activity. europa.eunih.gov Studies have indicated that the immunosuppressive activity of sirolimus metabolites is generally less than 30% of the parent drug. europa.eu Specifically, 41-O-demethylrapamycin has been noted to retain some level of immunosuppressive function. researchgate.net

Historical Perspective on its Discovery and Early Research Significance

The discovery of 41-O-demethylrapamycin is intrinsically linked to the extensive research on the pharmacokinetics and metabolism of sirolimus, which began to gain significant attention in the late 1990s. nih.govresearchgate.net Early investigations into the metabolic fate of sirolimus utilized techniques like high-performance liquid chromatography (HPLC) combined with mass spectrometry (MS) to identify and characterize its various metabolites in biological samples. nih.govnih.gov

The significance of 41-O-demethylrapamycin in early research also stemmed from its potential to interfere with immunoassays used for therapeutic drug monitoring of sirolimus. nih.gov The cross-reactivity of metabolites in these assays could lead to an overestimation of sirolimus concentrations, highlighting the importance of specific chromatographic methods for accurate measurement. nih.gov More recent research has continued to explore the roles of sirolimus metabolites in various biological contexts, including their potential involvement in different therapeutic areas. nih.govsci-hub.semdpi.com

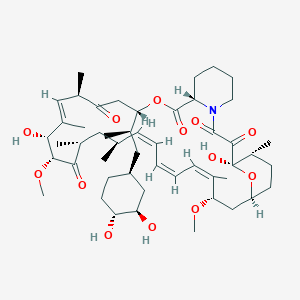

Structure

2D Structure

Eigenschaften

IUPAC Name |

(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-3,4-dihydroxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H77NO13/c1-29-15-11-10-12-16-30(2)42(61-8)27-37-20-18-35(7)50(60,64-37)47(57)48(58)51-22-14-13-17-38(51)49(59)63-43(32(4)25-36-19-21-39(52)41(54)26-36)28-40(53)31(3)24-34(6)45(56)46(62-9)44(55)33(5)23-29/h10-12,15-16,24,29,31-33,35-39,41-43,45-46,52,54,56,60H,13-14,17-23,25-28H2,1-9H3/b12-10-,15-11-,30-16-,34-24-/t29-,31-,32-,33-,35-,36+,37+,38+,39-,41-,42+,43+,45-,46+,50-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRYVHKBWYXMGM-RRAIHGQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)O)O)C)C)O)OC)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)O)O)C)/C)O)OC)C)C)/C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H77NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

900.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Action of 41 O Demethylrapamycin

Modulation of the Mammalian Target of Rapamycin (B549165) (mTOR) Complexes

The mammalian target of rapamycin (mTOR) is a crucial kinase that integrates signals from growth factors, nutrients, and cellular energy status to regulate cell growth and proliferation. drugbank.comnih.gov mTOR exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). nih.govnih.gov The 41-O-demethylrapamycin-FKBP12 complex acts as a highly specific allosteric inhibitor of mTOR, but primarily affects the function of mTORC1. cuny.edubmbreports.org The complex binds to a specific domain on the mTOR protein known as the FKBP12-Rapamycin Binding (FRB) domain, which is located just upstream of the kinase domain. google.comnih.gov This binding event does not directly inhibit the catalytic activity of the kinase but rather interferes with the association of mTORC1 with its substrates, leading to the suppression of downstream signaling. nih.gov

Impact on mTORC1 Signaling Pathway Activity

mTORC1 is sensitive to rapamycin and its active metabolites. nih.govbmbreports.org The binding of the 41-O-demethylrapamycin-FKBP12 complex to the FRB domain of mTOR effectively inhibits mTORC1 signaling. cuny.edunih.gov This inhibition prevents the phosphorylation of key downstream effectors of mTORC1, including the ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding proteins (4E-BPs). nih.govnih.gov By preventing the activation of p70S6K and promoting the binding of 4E-BP1 to eIF4E, the complex effectively suppresses the translation of specific mRNAs that encode for proteins essential for cell cycle progression and ribosome biogenesis. nih.govnih.gov Research has confirmed that 41-O-demethylrapamycin retains potent immunosuppressive activity, with an IC50 of 1 nmol/liter in a human lymphocyte assay, indicating its efficacy in inhibiting this pathway. researchgate.net

Downstream Effects on PI3K/Akt Signaling Cascade

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major upstream regulator of mTORC1. nih.gov Akt can directly phosphorylate and activate mTORC1 in response to growth factor stimulation. youtube.com While 41-O-demethylrapamycin's primary action is downstream of Akt, its inhibition of mTORC1 can have feedback effects on the PI3K/Akt cascade. One of the substrates of mTORC1, p70S6K, can, when hyperactivated, phosphorylate and mediate the degradation of insulin (B600854) receptor substrate (IRS) proteins. nih.gov This creates a negative feedback loop that dampens PI3K/Akt signaling. By inhibiting mTORC1 and p70S6K, the 41-O-demethylrapamycin-FKBP12 complex can disrupt this feedback mechanism, which may lead to an increase in Akt signaling in some contexts. nih.gov

Influence on Cell Cycle Progression

A major consequence of mTORC1 inhibition by 41-O-demethylrapamycin is the arrest of the cell cycle. researchgate.netsmolecule.com By suppressing the synthesis of proteins crucial for cell division, the compound effectively halts cellular proliferation. jci.org This cytostatic effect is a cornerstone of its immunosuppressive and potential anti-tumor activities. researchgate.netsmolecule.com The arrest predominantly occurs at the transition from the G1 phase to the S phase. ahajournals.orgjci.org

Inhibition of G1 to S Phase Transition

The transition from the G1 phase (cell growth) to the S phase (DNA replication) is a critical checkpoint in the cell cycle. ahajournals.org 41-O-demethylrapamycin, through the inhibition of mTORC1, blocks this transition. ahajournals.orgnih.gov This G1 arrest is mediated by at least two key mechanisms. First, the inhibition of mTORC1 prevents the timely degradation of the cyclin-dependent kinase (CDK) inhibitor p27Kip1. nih.govresearchgate.net Second, it reduces the expression of Cyclin D1, a key protein that complexes with CDK4/6 to phosphorylate the retinoblastoma protein (Rb). nih.govresearchgate.net The sustained presence of p27Kip1 and reduced levels of Cyclin D1 lead to the inhibition of cyclin E-CDK2 activity, a critical step for entry into the S phase. ahajournals.orgnih.govresearchgate.net This results in the accumulation of cells in the G1 phase, preventing DNA synthesis and cell division. ahajournals.orgjci.org

Regulation of Cellular Processes

The influence of 41-O-demethylrapamycin extends beyond cell cycle control to a variety of fundamental cellular processes regulated by mTORC1. These processes are crucial for maintaining cellular homeostasis and are dysregulated in various diseases.

| Cellular Process | Effect of 41-O-demethylrapamycin (via mTORC1 inhibition) | Key Mediators |

| Protein Synthesis | Inhibition | p70S6K, 4E-BP1 |

| Autophagy | Induction | ULK1 complex, TFEB |

| Lipid Synthesis | Inhibition | SREBP1/2 |

| Mitochondrial Biogenesis | Inhibition | PGC-1α, nucleus-encoded mitochondrial mRNAs |

| Nucleotide Synthesis | Inhibition | CAD (pyrimidine synthesis) |

Autophagy : mTORC1 acts as a potent inhibitor of autophagy, a catabolic process where cells degrade and recycle their own components. bmbreports.orgelifesciences.org By inhibiting mTORC1, 41-O-demethylrapamycin effectively removes this brake, leading to the induction of autophagy. bmbreports.org This is mediated through the de-repression of the ULK1 autophagy initiation complex. bmbreports.org

Metabolism : mTORC1 is a central regulator of cellular metabolism. nih.gov Its inhibition by 41-O-demethylrapamycin affects multiple metabolic pathways. It curtails lipid synthesis by suppressing transcription factors like SREBP1/2 and impedes nucleotide synthesis, further contributing to the block in cell proliferation. nih.govnih.gov It also plays a role in regulating mitochondrial biogenesis and function, partly through the transcription coactivator PGC-1α and by controlling the translation of specific mitochondrial protein mRNAs. nih.govnih.gov

Autophagy Modulation

41-O-demethylrapamycin, much like its parent compound rapamycin, is a potent modulator of autophagy. nih.gov Autophagy is a catabolic process where cells degrade and recycle their own components, such as damaged organelles and misfolded proteins, to maintain cellular homeostasis. nih.govjcancer.org This process is crucial for cell survival under stress conditions like nutrient starvation or ischemia. nih.govnih.gov

The mTORC1 complex is a key negative regulator of autophagy. nih.govjcancer.org Under normal conditions, active mTORC1 phosphorylates and inhibits the ULK1 complex (a homolog of yeast Atg1), which is essential for the initiation of autophagy. nih.gov By inhibiting mTORC1, 41-O-demethylrapamycin relieves this inhibition on the ULK1 complex, leading to the induction of autophagy. nih.govjcancer.org This process allows cells to clear dysfunctional components and generate nutrients to sustain metabolism during periods of stress. jcancer.org

Research has shown that inducing autophagy with rapamycin can protect cells from apoptosis under hypoxic and serum-deprived conditions. nih.gov While autophagy is generally a survival mechanism, prolonged or excessive autophagy can lead to a form of programmed cell death known as autophagic cell death (type II cell death). jcancer.org

Table 1: Key Proteins in Autophagy Regulation by mTORC1

| Protein/Complex | Function in Autophagy | Effect of mTORC1 Activity |

|---|---|---|

| mTORC1 | Negative regulator of autophagy initiation. nih.gov | Active mTORC1 phosphorylates and inhibits the ULK1 complex. nih.gov |

| ULK1 Complex | Essential for the initiation of autophagosome formation. nih.gov | Inhibition by mTORC1 prevents autophagy induction. nih.gov |

| Atg13 | A component of the ULK1 complex. nih.gov | Phosphorylation by mTORC1 prevents its activation. nih.gov |

Ribosome Biogenesis and Protein Synthesis Control

The mTORC1 pathway plays a central role in controlling ribosome biogenesis and protein synthesis, processes that are fundamental for cell growth. nih.govnih.gov 41-O-demethylrapamycin, by inhibiting mTORC1, exerts significant control over these pathways. nih.govfrontiersin.org

mTORC1 promotes protein synthesis by phosphorylating two key downstream effectors: the eukaryotic initiation factor 4E (eIF4E)-binding protein 1 (4E-BP1) and the p70 ribosomal S6 kinase 1 (S6K1). nih.gov Phosphorylation of 4E-BP1 causes it to release eIF4E, which can then participate in the initiation of cap-dependent translation. nih.gov S6K1, once activated by mTORC1, phosphorylates several targets involved in translation, including the ribosomal protein S6.

Inhibition of mTORC1 by compounds like 41-O-demethylrapamycin leads to the dephosphorylation and activation of 4E-BP1, which then sequesters eIF4E, thereby inhibiting cap-dependent translation. nih.gov This results in a global reduction in protein synthesis. plos.org

Furthermore, mTORC1 signaling is crucial for ribosome biogenesis, the process of synthesizing new ribosomes. nih.govnih.gov This includes the transcription of ribosomal RNA (rRNA) by RNA polymerases I and III and the synthesis of ribosomal proteins. nih.gov Studies have shown that inhibiting mTORC1 leads to a decrease in the expression of genes encoding ribosomal proteins for both the 40S and 60S subunits. frontiersin.org This demonstrates that the mTOR pathway couples nutrient availability with the cell's capacity for protein synthesis by regulating the production of ribosomes. nih.gov

Table 2: Downstream Effectors of mTORC1 in Protein Synthesis

| Effector | Function | Consequence of mTORC1 Inhibition |

|---|---|---|

| S6K1 | Phosphorylates ribosomal protein S6 and other targets to promote translation. nih.gov | Decreased phosphorylation and activity, leading to reduced protein synthesis. nih.gov |

| 4E-BP1 | Sequesters the translation initiation factor eIF4E. nih.gov | Becomes dephosphorylated and binds to eIF4E, inhibiting cap-dependent translation. nih.gov |

Pyrimidine (B1678525) Biosynthesis Pathway Regulation

The mTOR pathway is also involved in regulating the synthesis of nucleotides, which are essential for nucleic acid synthesis and various metabolic processes. actasdermo.orgmdpi.com The de novo pyrimidine biosynthesis pathway is responsible for producing pyrimidine nucleotides such as UMP, which can then be converted to other pyrimidines. mdpi.comwikilectures.eu

The regulation of this pathway is complex and occurs at multiple levels. nih.govnih.govmdpi.com While direct regulation of the entire pyrimidine pathway by 41-O-demethylrapamycin is not fully elucidated, the connection between mTOR signaling and nucleotide synthesis is established. actasdermo.org mTORC1 activation promotes the synthesis of lipids and nucleotides. actasdermo.org Therefore, inhibition of mTORC1 by 41-O-demethylrapamycin would be expected to downregulate this process.

The initial and rate-limiting step in de novo pyrimidine synthesis in mammals is catalyzed by the multifunctional enzyme carbamoyl (B1232498) phosphate (B84403) synthetase II (CPS II), which is part of a larger protein called CAD. wikilectures.eu The activity of this pathway is sensitive to the availability of precursors like glutamine and is regulated by feedback inhibition from downstream products like UTP. wikilectures.eu Given that mTORC1 integrates signals about nutrient availability, including amino acids, it is plausible that it influences pyrimidine biosynthesis to match the cell's metabolic state and growth demands. nih.gov

Pharmacological and Biological Activities of 41 O Demethylrapamycin in Preclinical Models

Immunomodulatory Effects in Experimental Systems

Zotarolimus (B251) exhibits notable effects on the immune system, primarily through the suppression of key immune cell functions. This activity is central to its therapeutic potential in contexts requiring modulation of the immune response.

Suppression of T-Cell and B-Cell Proliferation in vitro and in Animal Models

As an analogue of rapamycin (B549165), zotarolimus is a potent inhibitor of lymphocyte proliferation. researchgate.net The parent compound, rapamycin, prevents the activation of T-cells and B-cells by inhibiting their response to interleukin-2 (B1167480) (IL-2), a critical cytokine for lymphocyte proliferation. This action blocks the progression of the cell cycle from the G1 to the S phase in these immune cells. wikipedia.org In vitro studies have demonstrated that zotarolimus possesses a comparable potency to sirolimus in inhibiting the proliferation of both human and rat T-cells. researchgate.net

Rapamycin has been shown to have a direct suppressive effect on B-cells by inhibiting their differentiation into antibody-producing plasma cells. wikipedia.orgatsjournals.org It strongly inhibits the proliferation of B lymphocytes, an effect observed in various experimental settings. oup.com Given its similar mechanism of action, zotarolimus is understood to share these inhibitory effects on T-cell and B-cell proliferation.

Inhibition of Antibody Production in vitro and in Animal Models

The immunosuppressive action of zotarolimus extends to the inhibition of humoral immunity. By preventing B-cell differentiation into plasma cells, rapamycin analogues effectively reduce the production of IgM, IgG, and IgA antibodies. wikipedia.org

Preclinical studies focusing on rapamycin have provided substantial evidence for this inhibitory effect. In vitro, rapamycin has been shown to be a powerful suppressor of human humoral immune responses, inhibiting the production of IgG, IgM, and IgA by human lymphocytes at nanomolar concentrations. nih.gov This suppression is achieved by targeting both T-cells, thus abolishing their helper effect for antibody production, and by directly acting on B-cells. nih.gov

In animal models, rapamycin effectively abrogates primary alloantibody responses. nih.gov Studies in rats demonstrated that treatment with rapamycin completely inhibited primary IgM and IgG responses to foreign antigens. nih.gov Furthermore, rapamycin was found to prevent the formation of humoral IgE-like antibodies in experimental immunopathy models. cdnsciencepub.com In mouse models of autoimmune disease, rapamycin treatment has been shown to substantially reduce the levels of autoantibodies. ashpublications.org While direct studies on zotarolimus are less common, its shared mechanism with rapamycin indicates a similar potent capacity to inhibit antibody production in both in vitro and in vivo systems. atsjournals.org

Anti-proliferative Activities in Cell Lines and Organoid Models

Zotarolimus demonstrates significant anti-proliferative effects on various cell types beyond the immune system. These properties are particularly relevant to its application in preventing cellular hyperproliferation in pathological conditions.

Impact on Fibroblast Proliferation

Analogous to its parent compound rapamycin, zotarolimus is expected to inhibit the proliferation of fibroblasts. Rapamycin has been shown to interfere with the mTOR signaling cascade, which is crucial for fibroblast proliferation. In studies using human corneal fibroblasts, treatment with rapamycin reduced cell proliferation by 46% compared to controls. Furthermore, rapamycin significantly inhibits the differentiation of fibroblasts into myofibroblasts, a key cell type in tissue scarring and fibrosis. This effect is mediated by the suppression of the mTOR pathway, which is activated by pro-fibrotic factors like TGF-β.

Effects on Angiogenesis and Vascular Permeability

Zotarolimus has been shown to potently inhibit the proliferation of endothelial cells in vitro, a fundamental process in angiogenesis (the formation of new blood vessels). oup.com Angiogenesis is a critical process in both normal tissue development and in diseases such as cancer. By inhibiting endothelial cell growth, zotarolimus can suppress the development of new vascular networks.

Vascular permeability, the capacity of blood vessel walls to allow the passage of molecules and cells, is another critical aspect of vascular biology. In the context of drug-eluting stents, the healing of the vessel wall involves re-endothelialization. Preclinical studies comparing zotarolimus-eluting stents to other types have assessed this healing process. While complete endothelial coverage was observed, differences in the maturation of the endothelial layer have been noted, suggesting an influence of the drug on the vascular healing process. nih.gov In some animal models, zotarolimus-eluting stents showed less inflammation compared to sirolimus- or paclitaxel-eluting stents. nih.gov

Investigations in Disease-Relevant Preclinical Animal Models

The most extensive preclinical evaluation of zotarolimus has been in the context of preventing in-stent restenosis, the re-narrowing of a blood vessel after stent implantation. These studies have primarily utilized porcine and rabbit artery models. nih.govcdnsciencepub.com

In a well-established swine model of coronary artery restenosis, zotarolimus-eluting stents demonstrated significant efficacy. After 28 days, these stents resulted in substantially less neointimal hyperplasia—the proliferation of smooth muscle cells that causes restenosis—compared to control stents coated only with a polymer. oup.com The data from this study highlights the potent local anti-proliferative effect of zotarolimus.

Efficacy of Zotarolimus-Eluting Stents in a Porcine Coronary Artery Model (28-Day Follow-up)

| Parameter | Zotarolimus-Eluting Stent (n=20) | Polymer-Only Control Stent (n=20) | P-value |

|---|---|---|---|

| Area Stenosis (%) | 22.4 ± 8.6 | 35.7 ± 13.0 | 0.01 |

| Neointimal Area (mm²) | 1.69 ± 0.55 | 2.78 ± 1.07 | 0.01 |

| Neointimal Thickness (mm) | 0.25 ± 0.07 | 0.38 ± 0.13 | 0.01 |

| Lumen Area (mm²) | 6.07 ± 1.39 | 5.02 ± 1.3 | 0.01 |

Data adapted from a study in a porcine coronary model, showing that zotarolimus-eluting stents significantly reduced parameters of restenosis compared to controls. oup.com

Studies in Autoimmune Disease Models (e.g., rodent models)

Research into the specific effects of 41-O-demethylrapamycin in preclinical models of autoimmune diseases is limited. However, its activity as an immunosuppressant has been evaluated in vitro. As a metabolite of rapamycin (also known as sirolimus), its mechanism of action is presumed to be similar, involving the inhibition of the mammalian target of rapamycin (mTOR), a crucial regulator of T-cell proliferation. drugbank.comnih.gov

An early study investigating the metabolites of rapamycin identified 41-O-demethylrapamycin and assessed its immunosuppressive capabilities. researchgate.net In a phytohemagglutinin-stimulated human lymphocyte proliferation assay, which serves as an in vitro model for T-cell activation characteristic of autoimmune responses, 41-O-demethylrapamycin demonstrated potent inhibitory effects. researchgate.netnih.govhanc.info The concentration required to inhibit 50% of lymphocyte proliferation (IC50) was determined to be 1.0 nmol/liter. researchgate.net This indicates that 41-O-demethylrapamycin retains significant immunosuppressive activity comparable to its parent compound. researchgate.net

Interactive Data Table: In Vitro Immunosuppressive Activity of 41-O-demethylrapamycin

| Compound | Assay | Cell Type | IC50 (nmol/liter) | Source |

| 41-O-demethylrapamycin | Phytohemagglutinin-stimulated proliferation | Human lymphocytes | 1.0 | researchgate.net |

Research in Models of Cellular Proliferation Disorders

The investigation of 41-O-demethylrapamycin in preclinical models of cellular proliferation disorders, such as cancer, is not extensively documented in publicly available research. The primary focus of research in this area has been on its parent compound, rapamycin, and its analogs (rapalogs). nih.govnih.govnih.govnih.gov

Rapamycin itself is a well-established inhibitor of the mTOR pathway, which is frequently hyperactivated in various types of cancer, playing a key role in promoting tumor cell growth, proliferation, and survival. nih.govresearchgate.net Preclinical studies using numerous cancer cell lines and animal tumor models have demonstrated the anti-proliferative and anti-tumor effects of rapamycin. nih.govnih.govnih.govnih.gov For instance, rapamycin has been shown to inhibit the growth of hepatocellular carcinoma and cervical cancer cell lines in vitro. nih.govjst.go.jp

Given that 41-O-demethylrapamycin is a metabolite of rapamycin and retains the core structure necessary for mTOR inhibition, it is plausible that it would exhibit similar anti-proliferative properties against cancer cells. drugbank.comresearchgate.net However, without direct experimental evidence from studies using cancer cell lines or animal models, its specific efficacy and potency in the context of cellular proliferation disorders remain to be elucidated. The available data primarily centers on its immunosuppressive effect on lymphocytes, which is a form of controlling cellular proliferation. researchgate.net

Further research is required to specifically evaluate the activity of 41-O-demethylrapamycin in a range of cancer cell lines and in vivo tumor models to determine its potential as an anti-cancer agent.

Metabolism and Biotransformation of Rapamycin Leading to 41 O Demethylrapamycin

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in O-demethylation

The primary enzyme responsible for the metabolism of rapamycin (B549165) is Cytochrome P450 3A4 (CYP3A4). wikipedia.orgeuropa.eu This enzyme, predominantly found in the liver and intestine, plays a crucial role in the metabolism of a vast number of drugs. wikipedia.org In the case of rapamycin, CYP3A4 catalyzes several types of reactions, including O-demethylation. europa.eu

O-demethylation is a metabolic reaction that involves the removal of a methyl group from a molecule. For rapamycin, this occurs at three main positions: 41-O, 32-O, and 7-O. europa.eufda.gov The formation of 41-O-demethylrapamycin is a direct result of the enzymatic activity of CYP3A4 on the 41-O-methyl position of the rapamycin molecule. fda.govdrugbank.com Studies using human liver microsomes have confirmed that CYP3A4 is the major isozyme involved in these demethylation and hydroxylation reactions. fda.govresearchgate.net The process is dependent on an NADPH regenerating system, which is characteristic of cytochrome P450-mediated reactions. researchgate.net

The significance of CYP3A4 in rapamycin metabolism is further highlighted by the fact that inhibitors of this enzyme, such as ketoconazole (B1673606) and cyclosporine, can significantly impede the biotransformation of rapamycin. europa.eu This indicates that the metabolic pathway leading to 41-O-demethylrapamycin and other metabolites is heavily reliant on the function of CYP3A4.

Identification and Characterization of Metabolic Pathways

The metabolic pathway of rapamycin is complex, involving multiple transformation steps. The initial and primary pathways are demethylations and hydroxylations catalyzed by CYP3A4. fda.gov The O-demethylation at the 41-position results in the formation of 41-O-demethylrapamycin. fda.govdss.go.th This metabolite, along with others such as 32-O-demethylrapamycin and various hydroxy metabolites, are considered the major initial products of rapamycin biotransformation. fda.gov

Further metabolic transformations can occur. For instance, 41-O-demethyl sirolimus can be further oxidized to produce didemethyl or demethyl-hydroxy metabolites. fda.gov Additionally, a non-CYP-catalyzed process can lead to the formation of macrocyclic ring-opened isomers of sirolimus and its demethylated and hydroxylated metabolites. fda.gov

The identification of these metabolites has been achieved through various analytical techniques. High-performance liquid chromatography (HPLC) has been used to separate the various metabolites from incubation mixtures with liver microsomes. researchgate.netresearchgate.net Subsequently, mass spectrometry techniques, such as fast atom bombardment mass spectrometry (FAB-MS) and electrospray tandem mass spectrometry (ESI-MS/MS), have been instrumental in elucidating the structures of these metabolites, including the confirmation of 41-O-demethylrapamycin. researchgate.netresearchgate.net

Comparative Metabolic Profiles with Parent Compounds and Other Metabolites

The metabolic profile of rapamycin is characterized by the presence of the parent drug and a variety of metabolites. In all species tested, unchanged rapamycin was found to be the major constituent excreted in the bile. fda.gov However, a significant portion of the drug undergoes metabolism.

When comparing the metabolic profiles, it is noted that after a single oral dose in cynomolgus monkeys, rapamycin remained the major drug-related product in the blood, but its metabolites, including presumably 41-O-demethylrapamycin, were also present. fda.gov The metabolite profile in the blood of these monkeys was found to be very similar to that observed in human subjects. fda.gov

The immunosuppressive activity of the metabolites is generally less than that of the parent compound, sirolimus. europa.eu For example, the in vitro immunosuppressive activity of a C39 demethylated rapamycin metabolite was found to be negligible compared to rapamycin. researchgate.net

Analytical Methodologies for Research on 41 O Demethylrapamycin

Chromatographic Techniques for Separation and Quantification (e.g., HPLC/MS/MS)

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC/MS/MS) stands as the gold standard for the specific and sensitive quantification of 41-O-demethylrapamycin. nih.gov This method offers superior selectivity and sensitivity compared to other techniques, allowing for the precise measurement of the metabolite even at low concentrations in biological samples like blood. researchgate.net

The general workflow involves an initial sample preparation step, often a protein precipitation with a reagent like a methanol (B129727) and zinc sulfate (B86663) mixture, followed by online or offline solid-phase extraction (SPE) to clean up the sample. nih.gov The extract is then injected into the HPLC system.

Chromatographic separation is typically achieved using a reversed-phase column (e.g., C8 or C18). nih.govresearchgate.net A mobile phase gradient, commonly consisting of an ammonium (B1175870) acetate (B1210297) buffer and an organic solvent like methanol, is used to separate 41-O-demethylrapamycin from the parent drug, sirolimus, and other metabolites based on their differing polarities. nih.gov The column is often heated to ensure sharp peak shapes and reproducible retention times. nih.gov

Following chromatographic separation, the analyte enters the tandem mass spectrometer. Detection is performed using multiple reaction monitoring (MRM) in positive ion mode. researchgate.netnih.gov In this mode, the first quadrupole selects the precursor ion (the ammonium adduct of 41-O-demethylrapamycin), which is then fragmented in a collision cell. The second quadrupole selects a specific product ion for detection, creating a highly specific transition that minimizes interference from other compounds in the matrix. nih.gov This technique has been successfully used to measure various sirolimus metabolites in blood samples from different clinical contexts. nih.gov

Table 1: Representative HPLC/MS/MS Parameters for Sirolimus and Metabolite Analysis

| Parameter | Description |

|---|---|

| Instrumentation | High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source. researchgate.netnih.gov |

| Sample Preparation | Protein precipitation (e.g., with methanol/zinc sulfate) followed by online or offline solid-phase extraction (SPE). nih.gov |

| Analytical Column | Reversed-phase C18 or C8 column. nih.govresearchgate.net |

| Mobile Phase | A gradient of an aqueous buffer (e.g., 30 mM ammonium acetate, pH 5.2) and an organic solvent (e.g., methanol). nih.gov |

| Detection Mode | Positive ion electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM). researchgate.net |

| Monitored Transition | Specific precursor-to-product ion transitions are monitored for the analyte (41-O-demethylrapamycin) and an internal standard. researchgate.net |

Immunoassays and their Specificity/Cross-reactivity in Research Contexts

Immunoassays, such as the microparticle enzyme immunoassay (MEIA), are widely used for therapeutic drug monitoring of sirolimus. nih.govresearchgate.net While these methods are rapid and convenient, they exhibit a significant analytical challenge in research contexts due to cross-reactivity with sirolimus metabolites. nih.gov 41-O-demethylrapamycin is a major cross-reactant in these assays. nih.govresearchgate.net

Research has shown that immunoassays can overestimate the concentration of the parent drug, sirolimus, because the antibodies used also bind to metabolites like 41-O-demethylrapamycin. researchgate.net Studies have quantified this cross-reactivity, demonstrating that at a concentration of 5 ng/mL, 41-O-demethylrapamycin can produce a signal that is 86% to 127% of the signal produced by the same concentration of sirolimus. researchgate.netnih.govresearchgate.net This indicates a high degree of interference, which can lead to a significant positive bias in the measured concentrations compared to more specific chromatographic methods. nih.gov

The degree of cross-reactivity is not solely a feature of the antibody but can also be influenced by the specific format of the immunoassay and the concentrations of the reagents used. mdpi.com Despite this variability, studies measuring multiple metabolites have found that 41-O-demethylrapamycin and hydroxylated products constitute the bulk of the metabolic products and form a relatively stable proportion over time. nih.gov This suggests that the analytical bias from cross-reactivity, while significant, may be consistent across different patient populations. nih.gov However, for research purposes requiring precise quantification of individual metabolites, the high cross-reactivity of immunoassays with 41-O-demethylrapamycin makes them unsuitable.

Table 2: Documented Immunoassay Cross-Reactivity with Sirolimus Metabolites

| Metabolite | Concentration Tested | Mean Cross-Reactivity (%) | Source |

|---|---|---|---|

| 41-O-demethylrapamycin | 5 ng/mL | 86% - 127% | nih.govresearchgate.net |

| Hydroxysirolimus | 5 ng/mL | 44% - 50% | nih.govresearchgate.net |

Advanced Spectrometric Approaches for Structural Elucidation and Quantification

Advanced spectrometric techniques are indispensable for the initial identification and structural elucidation of metabolites like 41-O-demethylrapamycin. Mass spectrometry, particularly tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), plays a pivotal role. dss.go.thresearchgate.net

The structural characterization of 41-O-demethylrapamycin was achieved by analyzing its mass and fragmentation patterns. dss.go.thsci-hub.se In these experiments, the molecule is ionized, and its exact mass is measured with high accuracy (HRMS), which helps in determining its elemental composition. Further structural information is obtained through MS/MS experiments, where the ion is fragmented, and the resulting fragment ions are analyzed. By comparing the fragmentation pattern of the metabolite to that of the parent compound, sirolimus, researchers can pinpoint the site of metabolic modification, in this case, the demethylation at the 41-O-position. researchgate.netfda.gov

While powerful, these methods face challenges. The structural analysis of rapamycin (B549165) derivatives can be complicated by the molecule's instability in certain solvents and the difficulty in achieving sufficient separation for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Therefore, detailed analysis of fragmentation pathways is critical. researchgate.net More advanced techniques, such as multi-stage fragmentation (MSn) in an ion trap mass spectrometer, can provide even deeper structural insights. researchgate.net Furthermore, emerging technologies like ion mobility-mass spectrometry (IM-MS) offer an additional dimension of separation based on the ion's size and shape, which can help to resolve isomeric metabolites and further increase confidence in structural assignments. nih.gov

Systems Biology and Omics Approaches in 41 O Demethylrapamycin Research

Metabolomics Profiling in Experimental Systems

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a functional readout of the physiological state of a biological system. In the context of 41-O-demethylrapamycin, a key precursor in the biosynthesis of rapamycin (B549165), metabolomics has been instrumental in understanding the metabolic landscape of producing organisms, primarily the soil bacterium Streptomyces hygroscopicus.

Identification of 41-O-demethylrapamycin as a Discriminating Metabolite

In comparative metabolic studies, 41-O-demethylrapamycin often emerges as a discriminating metabolite, a molecule whose concentration significantly differs between experimental groups, thereby allowing for their distinction. This is particularly evident when comparing wild-type strains of Streptomyces hygroscopicus with mutant strains engineered or selected for altered rapamycin production.

For instance, in studies comparing high-rapamycin-producing mutants with their parent strains, 41-O-demethylrapamycin levels are a critical variable. A lower accumulation of this intermediate, relative to the final product rapamycin, can indicate a highly efficient methylation step, a hallmark of an overproducing strain. Conversely, the accumulation of 41-O-demethylrapamycin can pinpoint a bottleneck in the biosynthetic pathway. In one such comparative metabolic profiling study of a high-yield mutant and the wild-type S. hygroscopicus, a total of 86 metabolites were identified, with 22 demonstrating significant differences and serving as potential biomarkers to distinguish the strains. nih.gov The relative abundance of 41-O-demethylrapamycin is a key feature that helps differentiate these metabolic states.

A new strain of Streptomyces hygroscopicus has been identified that produces 27-O-demethylrapamycin as an immunosuppressant compound. nih.gov The accumulation of this specific demethylated form highlights its role as a key metabolite that characterizes the unique biosynthetic pathway of this particular strain.

| Condition / Strain | Typical 41-O-demethylrapamycin Profile | Implication |

| Wild-Type S. hygroscopicus | Baseline levels, ratio to rapamycin varies | Standard metabolic state |

| High-Producing Mutant | Lower relative levels compared to rapamycin | Efficient conversion to rapamycin |

| Methyltransferase Gene Knockout | High accumulation | Biosynthetic pathway bottleneck |

| Specific Culture Conditions | Varied levels depending on media components | Environmental influence on biosynthesis |

Pathway Enrichment Analysis in Response to Treatment or Biological States

Pathway enrichment analysis is a computational method used to identify biological pathways that are over-represented in a set of genes or metabolites. When applied to metabolomics data from Streptomyces hygroscopicus, this analysis reveals which metabolic cascades are most affected by changes in culture conditions or genetic modifications that alter rapamycin and 41-O-demethylrapamycin levels.

Metabolic pathway analysis in a rapamycin-overproducing mutant strain revealed that amino acid metabolism, particularly pathways involving lysine, valine, tryptophan, isoleucine, glutamate, arginine, and ornithine, was significantly impacted. nih.gov This suggests a strong connection between the availability of these amino acid precursors and the flux through the rapamycin biosynthetic pathway, including the final methylation step that converts 41-O-demethylrapamycin. The study indicated that a state of "nitrogen starvation," or an insufficient supply of these crucial amino acids, could be a limiting factor in rapamycin synthesis. nih.gov

Furthermore, studies on the effects of rapamycin on mammalian cells have shown significant alterations in the pentose (B10789219) phosphate (B84403) pathway and TCA cycle intermediates, indicating a broad impact on central carbon metabolism. nih.gov While this is in a different biological context, it underscores how the presence of these macrolides can trigger significant metabolic shifts identifiable through pathway analysis.

| Enriched Metabolic Pathway | Associated Metabolites | Biological Context |

| Amino Acid Metabolism nih.gov | Lysine, Valine, Tryptophan, Isoleucine, Glutamate, Arginine, Ornithine | Precursor supply for rapamycin biosynthesis in S. hygroscopicus |

| Pentose Phosphate Pathway nih.gov | Glucose-6-phosphate, Ribose-5-phosphate | Energy and nucleotide metabolism in response to rapamycin treatment |

| Nitrogen Metabolism nih.gov | Amino Acids | Essential for biomass and secondary metabolite production |

Gene Expression and Proteomics Studies

Integrating metabolomics with transcriptomics and proteomics provides a more complete picture of the molecular changes associated with 41-O-demethylrapamycin. These approaches allow researchers to connect the observed metabolic phenotype to its underlying genetic and protein-level regulation.

Transcriptomic Changes Associated with 41-O-demethylrapamycin Presence

Transcriptomic analysis, the study of the complete set of RNA transcripts, reveals how the presence or accumulation of 41-O-demethylrapamycin correlates with changes in gene expression. The biosynthesis of rapamycin is governed by a large gene cluster containing genes for the polyketide synthase (PKS) and subsequent modifying enzymes. nih.govvtt.fi

A key gene in this context is the S-adenosylmethionine (SAM)-dependent O-methyltransferase, which is responsible for the conversion of 41-O-demethylrapamycin to rapamycin. vtt.fi Transcriptional levels of this gene are expected to be inversely correlated with the accumulation of its substrate, 41-O-demethylrapamycin. For instance, comparative genomic analysis of a rapamycin-overproducing mutant revealed that the genomic region containing the rapamycin biosynthetic gene cluster was duplicated. nih.gov This gene duplication event would lead to increased transcription of all genes within the cluster, including the methyltransferase, thereby driving the efficient conversion of 41-O-demethylrapamycin.

Metabolic engineering efforts have also demonstrated the importance of gene expression levels. Overexpression of specific genes in the rapamycin biosynthetic pathway, such as rapK (chorismatase), has been shown to increase rapamycin yield, implicitly affecting the flux of intermediates like 41-O-demethylrapamycin. nih.gov

| Gene/Gene Cluster | Function | Observed Transcriptomic Change in High-Producers | Consequence for 41-O-demethylrapamycin |

| Rapamycin Biosynthetic Cluster nih.gov | Overall synthesis of rapamycin | Duplication of the entire cluster | Increased expression of all pathway genes |

| rapI, rapM, rapQ (putative methyltransferases) vtt.fi | O-methylation, including conversion of 41-O-demethylrapamycin | Increased transcript levels | Reduced accumulation |

| rapK (chorismatase) nih.gov | Precursor synthesis | Engineered overexpression | Increased precursor supply, affecting pathway flux |

Proteomic Alterations and Protein-Protein Interactions

Proteomics focuses on the large-scale study of proteins, their structures, and functions. In the context of 41-O-demethylrapamycin research, proteomics can identify changes in the abundance of enzymes involved in its synthesis and further conversion.

Directly corresponding to the transcriptomic changes, the protein levels of the rapamycin biosynthetic enzymes are altered in high-producing strains. An increase in the transcription of the methyltransferase gene should result in a higher concentration of the methyltransferase enzyme, leading to a more efficient conversion of 41-O-demethylrapamycin to rapamycin.

While specific proteomic studies detailing the global effects of 41-O-demethylrapamycin accumulation are limited, the principles of multi-omics integration suggest a direct correlation between the transcriptomic data and the proteomic profile for the biosynthetic enzymes. The study of protein-protein interactions (PPIs) is also relevant. The large multi-enzyme complexes of the PKS responsible for the core structure of rapamycin involve intricate PPIs. The efficiency of the entire biosynthetic assembly line, including the final modification steps, depends on these interactions. While rapamycin itself is famously used as a tool to induce protein-protein interactions in experimental systems (e.g., through the FKBP-FRB system), the intrinsic PPIs within the rapamycin-producing organism are crucial for its synthesis.

| Protein | Role in Relation to 41-O-demethylrapamycin | Expected Proteomic Change in High-Producers |

| SAM-dependent O-methyltransferase | Catalyzes the conversion of 41-O-demethylrapamycin to rapamycin. | Increased abundance. |

| Polyketide Synthase (PKS) enzymes | Synthesize the macrolide core precursor to 41-O-demethylrapamycin. | Increased abundance. |

| Chorismatase | Involved in the synthesis of the starter unit for the PKS. | Increased abundance. |

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie the biological activity of 41-O-demethyl-rapamycin in endothelial protection?

- Methodological Answer : Investigate the compound's modulation of autophagy and endoplasmic reticulum (ER) stress pathways using human umbilical vein endothelial cells (HUVECs) exposed to oxygen-glucose deprivation (OGD). Key techniques include:

- Western blotting for autophagy markers (Beclin-1, p62) and ER stress proteins (GRP78, p-PERK) .

- MTT assays to quantify cell viability under OGD conditions .

- Pharmacological inhibitors (e.g., 3-methyladenine for autophagy inhibition) to validate pathway-specific effects .

- Key Findings : 41-O-demethyl-rapamycin enhances autophagy (↑ Beclin-1, ↓ p62 degradation) and suppresses ER stress (↓ GRP78), improving cell survival by >20% in OGD models .

- Key Findings : 41-O-demethyl-rapamycin enhances autophagy (↑ Beclin-1, ↓ p62 degradation) and suppresses ER stress (↓ GRP78), improving cell survival by >20% in OGD models .

Q. What experimental models are appropriate for studying 41-O-demethyl-rapamycin's effects on cellular stress pathways?

- Methodological Answer : Prioritize in vitro models such as:

- HUVECs under OGD to mimic ischemic injury .

- Cancer cell lines (e.g., lung or breast adenocarcinoma) treated with carcinogens to assess anti-proliferative effects .

- Use dose-response curves (e.g., 10–200 nM) to identify optimal concentrations for mTOR pathway inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported effects of 41-O-demethyl-rapamycin across different cancer models?

- Methodological Answer : Conduct a meta-analysis with heterogeneity quantification:

- Calculate I² statistics to assess variability between studies (e.g., differences in tumor types or dosing regimens) .

- Stratify analyses by cancer stage, genetic background, or co-administered therapies .

Q. What methodological considerations are critical when designing dose-response studies for 41-O-demethyl-rapamycin in autophagy modulation?

- Methodological Answer :

- Standardize assay conditions : Use consistent OGD exposure times (e.g., 6 hours) and serum-free media to reduce variability .

- Include dual controls : A vehicle control (e.g., DMSO) and a positive control (e.g., rapamycin) to benchmark effects .

- Statistical rigor : Ensure sample sizes (n ≥ 3) and report effect sizes with confidence intervals to avoid overinterpreting marginal significance .

Key Methodological Frameworks

- PICO Framework : Use to structure research questions (e.g., "In HUVECs [Population], does 41-O-demethyl-rapamycin [Intervention] compared to rapamycin [Comparison] improve viability under OGD [Outcome]?") .

- FINER Criteria : Ensure feasibility (e.g., reagent availability) and novelty (e.g., unexplored ER stress crosstalk) .

Common Pitfalls to Avoid

- Overreliance on single markers : Combine autophagy assays (e.g., LC3-II turnover + p62 degradation) to confirm flux .

- Ignoring pharmacokinetics : Address differences in in vitro vs. in vivo metabolism by quantifying parent compound and metabolites via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.